2-Cyclopropoxy-4-ethyl-1-methylbenzene
Description
2-Cyclopropoxy-4-ethyl-1-methylbenzene is a substituted benzene derivative featuring a cyclopropoxy group at the ortho-position (C2), an ethyl group at the para-position (C4), and a methyl group at the meta-position (C1). The cyclopropoxy moiety introduces significant steric strain due to the three-membered cyclopropane ring, which may influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-5-4-9(2)12(8-10)13-11-6-7-11/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI Key |
MGWFYQLPPUUVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The process typically requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound may modulate signaling pathways or inhibit certain enzymes, resulting in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound | Substituents (Benzene Ring) | Functional Groups |
|---|---|---|
| 2-Cyclopropoxy-4-ethyl-1-methylbenzene | C1: Methyl; C2: Cyclopropoxy; C4: Ethyl | Ether, alkyl |
| Etofenprox | C4: Ethoxy; complex branched chains | Ether, benzyl, pyrethroid |
| Bromuconazole | Triazole ring; bromine substituent | Triazole, halogen |
| Flusilazole | Triazole ring; fluorinated aryl groups | Triazole, fluorinated aryl |
Analysis :
- Cyclopropoxy vs. Ethoxy : The cyclopropoxy group in this compound introduces greater steric hindrance and ring strain compared to the ethoxy group in etofenprox. This may reduce metabolic stability but enhance binding specificity in target enzymes .
- Alkyl Substituents : The ethyl and methyl groups enhance lipophilicity (logP ~3.5–4.0 estimated), similar to etofenprox (logP ~6.7), which favors membrane permeability in pesticides .
- Triazole Analogs : Unlike bromuconazole and flusilazole, which rely on triazole rings for antifungal activity, the absence of heterocycles in this compound suggests a distinct mode of action, possibly targeting insect sodium channels .
Physical and Chemical Properties
Table 2: Estimated Physical Properties
| Property | This compound | Etofenprox | Bromuconazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~206.3 | 376.5 | 377.1 |
| Boiling Point (°C) | ~250–270 (est.) | Decomposes >200 | 310–315 |
| Water Solubility (mg/L) | ~10–20 (est.) | 0.002 | 3.4 |
| logP (Octanol-Water) | ~3.8–4.2 | 6.7 | 3.5 |
Key Findings :
- The cyclopropoxy group likely reduces water solubility compared to bromuconazole but increases volatility relative to etofenprox due to lower molecular weight.
- High logP values align with typical agrochemicals, facilitating penetration into insect cuticles or fungal membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
